2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

Catalog No.
S5154322
CAS No.
M.F
C24H26O5
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

Product Name

2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

IUPAC Name

(2E,6E)-2,6-bis[(2,4-dimethoxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C24H26O5/c1-26-20-10-8-16(22(14-20)28-3)12-18-6-5-7-19(24(18)25)13-17-9-11-21(27-2)15-23(17)29-4/h8-15H,5-7H2,1-4H3/b18-12+,19-13+

InChI Key

YEGAUAHKRMGQDR-KLCVKJMQSA-N

SMILES

COC1=CC(=C(C=C1)C=C2CCCC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/CCC2)OC

Description

The exact mass of the compound 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone is 394.17802393 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two dimethoxybenzylidene groups attached to a cyclohexanone core. Its molecular formula is C24H26O5C_{24}H_{26}O_{5}, and it has a molecular weight of approximately 394.46 g/mol. The compound exhibits interesting physicochemical properties, making it a subject of research in various fields, including organic chemistry and materials science.

The compound is known for its E,E-configuration, which influences its reactivity and biological activity. The presence of methoxy groups enhances its solubility in organic solvents and contributes to its electronic properties, making it useful in applications such as sensors and photonic devices .

  • Aldol Condensation: This compound is typically synthesized through the Claisen-Schmidt reaction, where cyclohexanone reacts with two equivalents of 2,4-dimethoxybenzaldehyde under basic conditions to form the bis-benzylidene derivative .
  • Electrochemical Behavior: Studies have shown that the oxidation and reduction potentials of this compound are influenced by the nature and position of substituents on the benzene rings. Cyclic voltammetry reveals that these potentials correlate with the energy of long-wavelength absorption maxima, indicating potential applications in electronic devices .
  • Luminescent Properties: The compound exhibits luminescent behavior under certain conditions, which can be harnessed in optoelectronic applications .

The primary method for synthesizing 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone involves the following steps:

  • Starting Materials: Cyclohexanone and 2,4-dimethoxybenzaldehyde are used as key reactants.
  • Reaction Conditions: The reaction is typically conducted in the presence of a base (such as sodium hydroxide) to facilitate the aldol condensation.
  • Isolation and Purification: The resulting product is isolated through crystallization or chromatography techniques to achieve high purity levels (usually around 95%) .

The unique properties of 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone lend themselves to various applications:

  • Optoelectronics: Due to its luminescent properties, it is being explored for use in light-emitting devices and sensors.
  • Biological Research: Its anti-inflammatory and antioxidant activities make it a candidate for drug development .
  • Material Science: The compound can be utilized in the synthesis of polymers and other materials with specific optical properties .

Interaction studies involving 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone have focused on:

  • Metal Ion Detection: Research has shown that derivatives of this compound can act as probes for detecting heavy metals like mercury ions in aqueous solutions due to their fluorescence properties .
  • Biological Targets: Investigations into how this compound interacts with cellular components are ongoing to elucidate its mechanisms of action in biological systems .

Several compounds share structural similarities with 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone. Here are a few notable examples:

Compound NameStructureUnique Features
2,6-bis(3,4-dimethoxybenzylidene)cyclohexanoneC24H26O5Different methoxy substitution pattern; used in similar applications but may exhibit varied biological activity .
2,6-bis(4-hydroxybenzylidene)cyclohexanoneC24H26O4Hydroxy groups instead of methoxy; shows different solubility and reactivity profiles .
Dibenzylidene cyclohexanoneC18H18OLacks methoxy groups; simpler structure but useful in studying structure-property relationships .

These compounds highlight the uniqueness of 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone due to its specific methoxy substitutions that enhance its solubility and reactivity compared to others.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

394.17802393 g/mol

Monoisotopic Mass

394.17802393 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-04-15

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